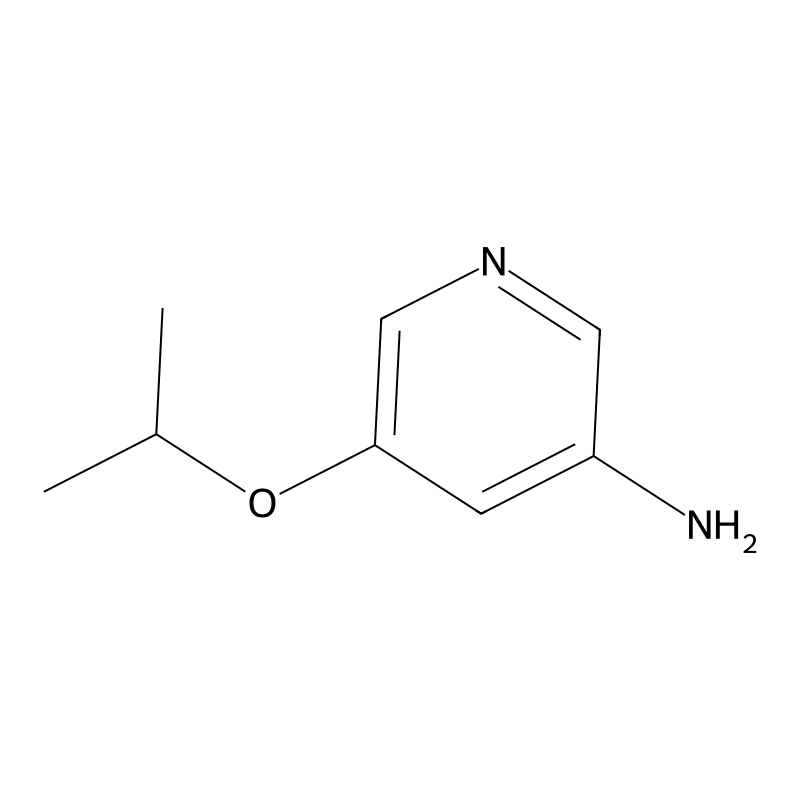

5-Isopropoxypyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Isopropoxypyridin-3-amine is an organic compound characterized by its pyridine ring substituted with an isopropoxy group and an amino group at the 3-position. Its molecular formula is and it has a molecular weight of approximately 148.20 g/mol. The compound features a six-membered aromatic ring with nitrogen, which contributes to its chemical properties and reactivity. The presence of both the isopropoxy and amino groups makes it a versatile compound in various

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for reactions with electrophiles to form new bonds.

- Acylation: This compound can react with acyl chlorides or anhydrides to form amides, a reaction facilitated by the basic nature of the amine .

- Alkylation: It can also undergo N-alkylation reactions using alkyl halides, resulting in the formation of N-alkylated derivatives .

- Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the presence of the amino group may influence the regioselectivity of these reactions.

Research indicates that 5-Isopropoxypyridin-3-amine exhibits significant biological activity. Its structural characteristics allow it to interact with various biological targets, potentially influencing cellular processes:

- Enzyme Inhibition: Compounds similar to 5-Isopropoxypyridin-3-amine have been shown to inhibit specific enzymes, which can lead to therapeutic effects in certain diseases.

- Antimicrobial Properties: Some derivatives of pyridine compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

- Neuroprotective Effects: Certain studies have indicated that similar pyridine derivatives may offer neuroprotective benefits, making them candidates for research in neurodegenerative diseases.

The synthesis of 5-Isopropoxypyridin-3-amine can be achieved through various methods:

- Direct Amination: Starting from 5-isopropoxypyridine, amination can be performed using ammonia or primary amines under appropriate conditions (e.g., heat or catalysts) to introduce the amino group.

- N-Alkylation of Pyridine Derivatives: Reacting pyridine derivatives with isopropanol in the presence of a suitable acid catalyst can yield isopropoxy-substituted products, which can then be further modified to introduce the amino group.

- Functional Group Interconversion: Existing functional groups on related compounds can be converted into the desired amine through reduction or substitution reactions.

5-Isopropoxypyridin-3-amine has several potential applications across different fields:

- Pharmaceuticals: Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas like cancer therapy or infectious disease treatment.

- Agriculture: Compounds with similar structures are often explored for use as agrochemicals, including herbicides and pesticides.

- Material Science: The unique properties of pyridine derivatives lend themselves to applications in developing novel materials or coatings.

Studies on 5-Isopropoxypyridin-3-amine's interactions reveal its potential as a ligand in coordination chemistry and its ability to form complexes with metal ions. These interactions can influence its biological activity and efficacy as a therapeutic agent. Additionally, research into its binding affinity with various proteins could elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with 5-Isopropoxypyridin-3-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Isopropoxypyridine | Isopropoxy at position 2 | Lacks amino group; primarily used as a solvent |

| 3-Aminopyridine | Amino group at position 3 | No isopropoxy group; used in pharmaceuticals |

| 4-Isopropoxypyridine | Isopropoxy at position 4 | Different reactivity profile due to position change |

| 5-Chloro-6-isopropoxypyridine | Chlorine substitution along with isopropoxy | Enhanced reactivity due to electron-withdrawing chlorine |

| 2-Aminopyridine | Amino group at position 2 | Different biological activity compared to 5-isomer |

The unique combination of the isopropoxy and amino groups at specific positions on the pyridine ring gives 5-Isopropoxypyridin-3-amine distinct properties that may not be present in similar compounds. This specificity allows for tailored applications in both medicinal chemistry and material science.